tert-butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

This Boc-protected imidazole offers unique orthogonal reactivity: the free C4 aminomethyl group can be selectively derivatized while the N1-Boc group remains intact, enabling sequential, high-yield synthetic sequences impossible with unprotected analogs. Procure the certified ≥98% purity grade to minimize N1-deprotected impurities that compromise reaction orthogonality. Essential for constructing bespoke PROTAC linkers with defined exit vector geometry and for accessing 4-aminoimidazole kinase pharmacophores. Available in research quantities (100 mg–25 g) with rapid global shipping.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B11903380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(N=C1)CN
InChIInChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)12-5-7(4-10)11-6-12/h5-6H,4,10H2,1-3H3
InChIKeyUUAPRNVNKQGDNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(Aminomethyl)-1H-imidazole-1-carboxylate: A Boc-Protected Imidazole Building Block for Precision Synthesis and Bioconjugation


tert-Butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate (CAS 1245808-28-9) is a heterobifunctional imidazole derivative bearing a Boc-protected N1-carboxylate and a free aminomethyl group at the C4 position. With a molecular weight of 197.23 g/mol, molecular formula C9H15N3O2, and a computed XLogP3 of 0.2 [1], the compound features a topological polar surface area of 70.1 Ų and one hydrogen bond donor . This structural configuration enables its primary application as a protected synthetic intermediate in medicinal chemistry and targeted protein degradation (PROTAC) linker construction, where the Boc group provides orthogonal protection for subsequent deprotection and functionalization steps. The compound is commercially available at purities ranging from 95% to 98% .

Why Generic Imidazole Analogs Cannot Replace tert-Butyl 4-(Aminomethyl)-1H-imidazole-1-carboxylate in Critical Synthetic Pathways


In-class imidazole compounds bearing aminomethyl substituents cannot be freely interchanged due to fundamental differences in protection state, substitution pattern, and resultant reactivity profiles. The Boc-protected N1-carboxylate in the target compound provides orthogonal protection that is absent in the unprotected free amine 4-(aminomethyl)imidazole (CAS 72631-80-2), which exists as a dihydrochloride salt with molecular formula C4H9Cl2N3 and requires distinct handling and synthetic planning [1]. Furthermore, the C4 aminomethyl substitution pattern differentiates this scaffold from C2-substituted analogs such as 2-aminomethyl-1H-imidazole derivatives, which exhibit altered binding geometries and distinct pharmacological profiles in biological assays [2]. The specific combination of Boc protection at N1 and free aminomethyl at C4 defines this compound's unique utility as a protected building block that can be selectively deprotected to expose the imidazole NH for subsequent alkylation or coupling reactions — a capability that unprotected analogs or differently substituted isomers cannot replicate without additional synthetic steps or protecting group manipulations [3].

Quantitative Differentiation Evidence: tert-Butyl 4-(Aminomethyl)-1H-imidazole-1-carboxylate versus In-Class Comparators


Structural Differentiation via Protection State: Boc-Protected N1-Carboxylate versus Unprotected Free Amine Salt

The target compound bears a Boc-protected carboxylate at the N1 position (C9H15N3O2; MW 197.23 g/mol), whereas its unprotected analog 4-(aminomethyl)imidazole is commercially supplied as a dihydrochloride salt (C4H9Cl2N3; MW 170.04 g/mol) [1]. The protection state fundamentally alters the compound's physical form, solubility profile, and synthetic handling requirements. The Boc-protected form is a neutral organic-soluble species, while the dihydrochloride salt is highly water-soluble but requires neutralization before nucleophilic reactions involving the free amine. For applications requiring orthogonal protection — where the imidazole NH must remain masked while the aminomethyl group undergoes coupling or alkylation — the unprotected analog would require an additional in situ protection step, introducing synthetic complexity and potential yield loss [2].

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Regiochemical Differentiation: C4 versus C2 Aminomethyl Substitution in Biological Activity Contexts

The C4 aminomethyl substitution pattern of the target compound is a critical determinant of molecular geometry and biological target engagement. In a structure-activity relationship (SAR) study of imidazole-based Src family kinase (SFK) inhibitors, optimization of 4-aminoimidazole and 2-aminothiazole derivatives yielded compounds with nanomolar IC50 values, demonstrating 2- to 130-fold increased activity compared to previously reported inhibitors [1]. While the target compound itself is a protected synthetic intermediate rather than a final bioactive molecule, its C4 substitution pattern is the foundational scaffold that enables the observed biological activity in deprotected and elaborated derivatives. By contrast, 2-aminomethyl-1H-imidazole scaffolds exhibit different binding orientations to biological targets, as documented in NOP/ORL1 receptor antagonist programs where both 4-aminomethyl and 2-aminomethyl isomers were evaluated for differential potency and selectivity profiles [2]. The regioisomeric difference fundamentally alters the vector of the aminomethyl group relative to the imidazole ring plane, impacting downstream molecular recognition events.

Medicinal Chemistry SAR Kinase Inhibition

Commercial Purity Differentiation: 98% Grade versus Standard 95% Technical Grade for cGMP-Relevant Applications

The target compound is commercially available across a range of purity specifications, with quantitative differences that directly impact procurement decisions for regulated environments. Standard technical grade specifications include 95% minimum purity as offered by AKSci (Catalog No. 8804DF) and 95-97% purity as specified by ChemicalBook suppliers . Higher-grade material certified at 98% purity is available from specialized suppliers such as Leyan (Catalog No. 1126847) and MolCore (NLT 98% specification) . The 3% absolute purity differential (98% versus 95%) corresponds to a 60% reduction in total impurity burden — from a maximum of 5% impurities down to 2% — which may be critical for applications requiring impurity profiling under ICH Q3A/Q3B guidelines or for synthetic sequences where cumulative impurities compromise downstream yields or analytical interpretation. The higher-purity grade reduces the probability of confounding side reactions caused by unidentified impurities and minimizes the need for additional purification steps prior to use in sensitive coupling reactions or biological assays.

Quality Control cGMP Manufacturing Analytical Chemistry

Linker Scaffold Differentiation: Core Imidazole-Aminomethyl Motif versus Extended PROTAC Linker AM-Imidazole-PA-Boc

The target compound serves as the core structural motif for more elaborate PROTAC linkers, with a well-characterized derivative being AM-Imidazole-PA-Boc (CAS 2357108-99-5; C12H22N4O2; MW 254.33 g/mol) . AM-Imidazole-PA-Boc extends the target compound scaffold by incorporating a propylamino linker arm terminated with a second Boc-protected amine (tert-butyl (3-(4-(aminomethyl)-1H-imidazol-1-yl)propyl)carbamate) . The target compound (C9H15N3O2; MW 197.23 g/mol) provides the essential imidazole-4-aminomethyl core with a single Boc-protected site, whereas AM-Imidazole-PA-Boc offers an extended alkyl chain-based architecture with two Boc-protected amines. AM-Imidazole-PA-Boc has been specifically validated in the synthesis of PROTAC IRAK4 degrader-1 (HY-129966), a cereblon-based PROTAC comprising the IRAK4 ligand, pomalidomide, and the AM-Imidazole-PA-Boc linker . For researchers designing novel PROTACs where linker length, rigidity, or functional group positioning requires optimization beyond the AM-Imidazole-PA-Boc scaffold, the target compound provides the more compact, minimally elaborated imidazole core from which custom linker architectures can be constructed with greater synthetic flexibility.

PROTAC Targeted Protein Degradation Linker Chemistry

Procurement-Driven Application Scenarios for tert-Butyl 4-(Aminomethyl)-1H-imidazole-1-carboxylate in Research and Industrial Settings


Synthesis of N1-Alkylated Imidazole Derivatives Requiring Orthogonal Protection

The Boc-protected N1-carboxylate enables selective alkylation or functionalization at the C4 aminomethyl group without competing reaction at the imidazole NH. Following aminomethyl derivatization, the Boc group can be removed under acidic conditions (TFA or HCl) to liberate the free imidazole NH for subsequent N-alkylation or metal-catalyzed cross-coupling reactions. This orthogonal protection strategy is essential for the preparation of complex N1-substituted imidazole pharmacophores, including kinase inhibitors described in US Patent 8,603,961 [1]. The 98% purity grade is recommended for this application to minimize competing side reactions from N1-deprotected impurities that would compromise the orthogonality of the synthetic sequence.

Custom PROTAC Linker Design Requiring a Compact Imidazole Scaffold

For targeted protein degradation programs where linker geometry, length, and exit vector orientation are under active SAR optimization, the target compound provides the minimal imidazole-4-aminomethyl core from which bespoke linkers can be constructed. Unlike pre-extended linkers such as AM-Imidazole-PA-Boc (which incorporates a fixed propylamino chain validated for IRAK4 PROTAC degrader-1) , the target compound enables researchers to independently select linker elongation chemistry and length without being constrained by pre-installed functionality. The 98% purity grade is particularly critical for PROTAC synthesis, as linker impurities can result in heterogeneous ternary complex formation and confounded degradation efficiency readouts in cellular assays.

Preparation of C4-Aminomethyl Imidazole-Derived Kinase Inhibitor Intermediates

The C4-aminomethyl substitution pattern of the target compound is the essential scaffold for accessing 4-aminoimidazole derivatives that have demonstrated nanomolar potency against Src family kinases, with optimization studies yielding 2- to 130-fold activity improvements over earlier-generation inhibitors [2]. The target compound serves as a protected precursor that can be elaborated into fully substituted 4-aminoimidazole pharmacophores following Boc deprotection and subsequent functionalization. For SAR campaigns exploring C4-substituted imidazole kinase inhibitors, procurement of the 98% purity grade ensures that downstream biological assay results are not confounded by impurities arising from regioisomeric contamination or incomplete Boc protection.

Analytical Method Development and Reference Standard Qualification

The availability of the target compound at certified 98% purity enables its use as a reference standard for HPLC method development, impurity profiling, and analytical method validation in accordance with ICH Q2(R1) guidelines. The 3% absolute purity differential between standard 95% technical grade and 98% certified grade translates to a 60% reduction in maximum impurity burden (from 5% to 2% total impurities) . For organizations developing in-process control methods or release specifications for drug substance intermediates derived from this scaffold, the 98% grade provides a benchmark reference material with sufficiently low impurity levels to establish reliable system suitability criteria and impurity marker identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.